

# (Z)-Clethodim: Comprehensive Physicochemical Profiling, ACCase Inhibition Kinetics, and Analytical Methodologies

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## Compound of Interest

Compound Name:	Clethodim, (Z)-
CAS No.:	1210535-11-7
Cat. No.:	B10861227

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## Executive Summary

Clethodim is a post-emergence, systemic cyclohexanedione (DIM) herbicide utilized globally for the selective control of annual and perennial grass weeds in broadleaf crops[1]. Structurally, clethodim possesses an oxime ether moiety that allows for stereoisomerism, existing as both (E)- and (Z)-isomers. While commercial formulations often contain a mixture or predominantly the (E)-isomer, the (Z)-isomer—(Z)-clethodim—exhibits distinct physicochemical behaviors, tautomeric equilibria, and photodegradation profiles that require rigorous analytical characterization during agrochemical formulation and environmental monitoring[2].

## Physicochemical Properties and Molecular Identity

(Z)-clethodim is characterized by a complex molecular architecture featuring a cyclohexenone ring, an ethylthio side chain, and a chloroallyl oxime ether. The stereocenter at the oxime double bond defines the specific (Z)-configuration.

Table 1: Quantitative Physicochemical Data of (Z)-Clethodim

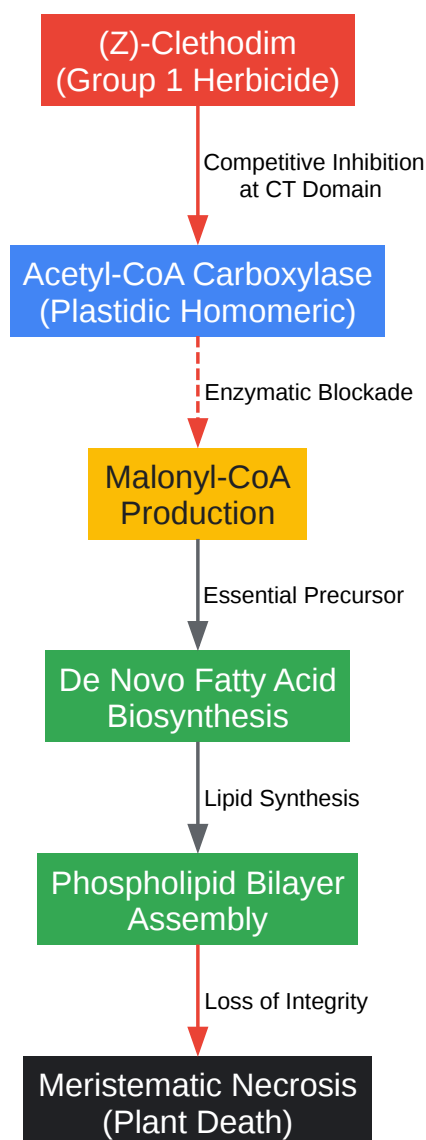
Property	Value	Reference
Chemical Name	2-[(1Z)-1-[[[(2E)-3-Chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one	[3]
CAS Registry Number	1210535-11-7	[4]
Molecular Weight	359.91 g/mol	[5]
Molecular Formula	C17H26ClNO3S	[5]
Exact Mass	359.132 Da	[3]
E/Z Centers	2 (Oxime bond is Z; Chloroallyl bond is E)	[5]

## Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

As a Group 1 herbicide, clethodim exerts its phytotoxic effects by competitively inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[1].

**Causality of Selectivity and Toxicity:** The selectivity of clethodim is rooted in the structural divergence of ACCase enzymes between plant species. Grasses (Poaceae) rely on a homomeric, multidomain plastidic ACCase for de novo fatty acid synthesis. Clethodim specifically binds to the carboxyltransferase (CT) domain of this homomeric ACCase. In contrast, broadleaf crops (dicots) possess a heteromeric, multi-subunit plastidic ACCase that is structurally insensitive to cyclohexanediones, conferring natural crop tolerance[6].

By blocking ACCase, clethodim halts the conversion of acetyl-CoA to malonyl-CoA. This enzymatic blockade starves the plant of essential fatty acids required for phospholipid bilayer assembly. The subsequent loss of cell membrane integrity leads to rapid metabolite leakage, cessation of meristematic activity, and ultimately, plant death[7].



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Fig 1. Mechanism of action for (Z)-clethodim via ACCase inhibition and lipid biosynthesis blockade.

## Stereochemical Dynamics: Tautomerism and Isomerization

In aqueous and organic solutions, clethodim does not exist as a single static molecule. It undergoes complex tautomeric and E/Z equilibria. Nuclear Magnetic Resonance (NMR) studies reveal that in water, clethodim exists as a mixture of E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine tautomers[2]. Furthermore, upon exposure to ultraviolet (UV) or solar radiation,

clethodim undergoes rapid photoisomerization, converting the E-isomer into the Z-isomer, alongside parallel photodegradation pathways such as S-oxidation (forming sulfoxides) and oxidative cleavage of the C-S bond[8].

## Experimental Protocol: LC-Q-TOF MS Analytical Workflow for (Z)-Clethodim

To accurately quantify (Z)-clethodim and separate it from its (E)-isomer and degradation products, a highly specific Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) protocol is required[8].

**Self-Validating System Design:** This protocol incorporates actinic shielding (amber glassware) to prevent in situ photoisomerization during extraction, ensuring that the detected (Z)-isomer concentration accurately reflects the original sample composition rather than an artifact of sample handling.

### Step-by-Step Methodology:

#### Step 1: Sample Preparation and Extraction

- **Matrix Extraction:** Weigh 5.0 g of homogenized plant/soil matrix into a 50 mL amber centrifuge tube. **Causality:** Amber tubes block UV light, preventing the photo-induced E-to-Z isomerization of clethodim during the extraction phase.
- **Solvent Addition:** Add 10 mL of HPLC-grade acetonitrile containing 0.1% formic acid. **Causality:** Formic acid stabilizes the tautomeric equilibrium by maintaining a low pH, preventing spontaneous degradation.
- **Agitation and Centrifugation:** Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
- **Filtration:** Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

#### Step 2: Chromatographic Separation (HPLC)

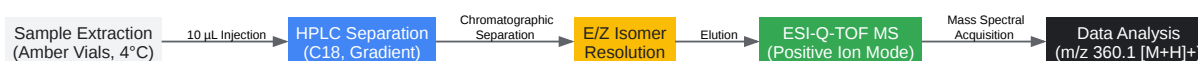
- Column Selection: Utilize a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) maintained at 30°C.
- Mobile Phase:
  - Solvent A: Water with 0.1% formic acid.
  - Solvent B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: Initiate at 40% B, ramping to 80% B over 10 minutes. Causality: The gradual decrease in polarity resolves the closely eluting (E)- and (Z)-isomers based on their slight differences in dipole moment and hydrodynamic volume.

### Step 3: Mass Spectrometric Detection (ESI-Q-TOF MS)

- Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode.
- Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/h.
- Data Acquisition: Monitor the exact mass of the protonated molecular ion at  $m/z$  360.139. Use MS/MS fragmentation to monitor the transition to  $m/z$  164.1 (cleavage of the oxime ether bond) for confirmatory identification[8].

### Step 4: System Validation

- System Suitability: Inject a mixed standard of (E)- and (Z)-clethodim before the run. Baseline resolution ( ) between the two isomeric peaks must be achieved to validate the chromatography.
- Blank Verification: Run a solvent blank post-standard to confirm zero carryover, ensuring quantitative trustworthiness.



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Fig 2. Analytical LC-MS workflow for the baseline resolution and quantification of (Z)-clethodim.

## References

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- To cite this document: BenchChem. [(Z)-Clethodim: Comprehensive Physicochemical Profiling, ACCase Inhibition Kinetics, and Analytical Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10861227/docs#z-clethodim-comprehensive-physicochemical-profiling-accase-inhibition-kinetics-and-analytical-methodologies>]

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